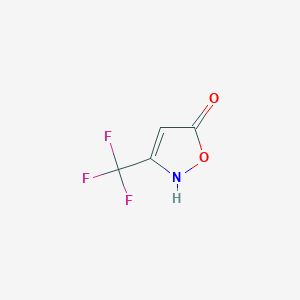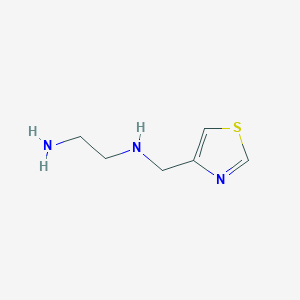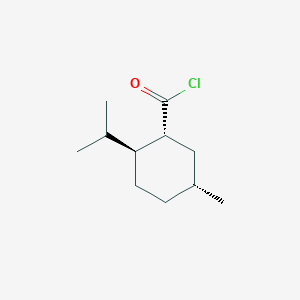![molecular formula C21H24N8O5S4 B024647 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol CAS No. 106686-59-3](/img/structure/B24647.png)
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, also known as PTP-1B inhibitor, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling, and its inhibition by PTP-1B inhibitors has been shown to improve insulin sensitivity and glucose homeostasis.
Mécanisme D'action
The mechanism of action of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves the inhibition of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which is a negative regulator of insulin signaling. By inhibiting 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, the compound enhances insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Effets Biochimiques Et Physiologiques
In addition to its effects on insulin signaling, 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. The compound has also been shown to improve lipid metabolism and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol in lab experiments is its specificity for 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which allows for targeted inhibition of insulin signaling without affecting other cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol. One area of interest is the development of more potent and selective 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol inhibitors that can be used in clinical settings. Another direction is the investigation of the compound's effects on other cellular processes and its potential for use in the treatment of other diseases, such as cancer and inflammation. Additionally, research on the compound's pharmacokinetics and toxicity will be important for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves several steps, including the reaction of 1,3-propanediol with thionyl chloride to form 1,3-dichloropropane, which is then reacted with sodium azide to form 1,3-bis(azido)propane. The azide groups are then reduced to amino groups, which are reacted with 1-phenyl-1H-tetrazol-5-thiol and sodium hydride to form the desired product.
Applications De Recherche Scientifique
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been extensively studied in scientific research, particularly in the field of diabetes and metabolic disorders. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
Propriétés
Numéro CAS |
106686-59-3 |
|---|---|
Nom du produit |
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol |
Formule moléculaire |
C21H24N8O5S4 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
1,3-bis[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfonyl]propan-2-ol |
InChI |
InChI=1S/C21H24N8O5S4/c30-19(15-37(31,32)13-11-35-20-22-24-26-28(20)17-7-3-1-4-8-17)16-38(33,34)14-12-36-21-23-25-27-29(21)18-9-5-2-6-10-18/h1-10,19,30H,11-16H2 |
Clé InChI |
RCEJFIWIRAMJAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O |
Synonymes |
1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



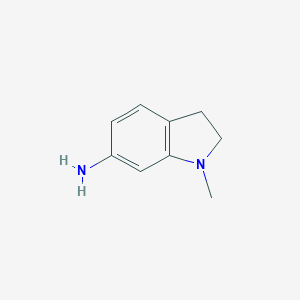
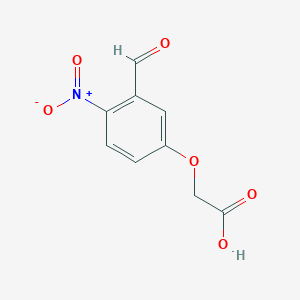
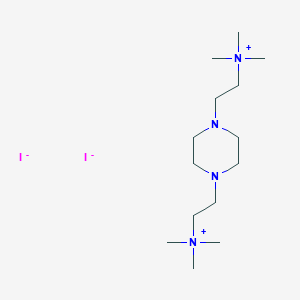
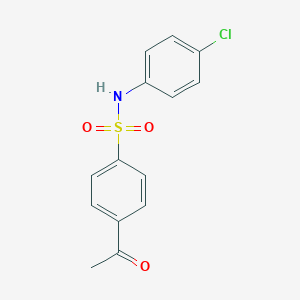
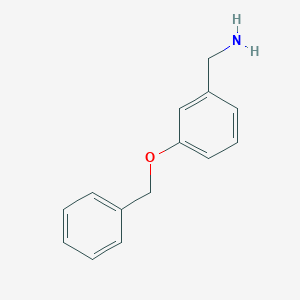
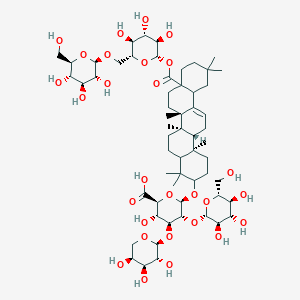

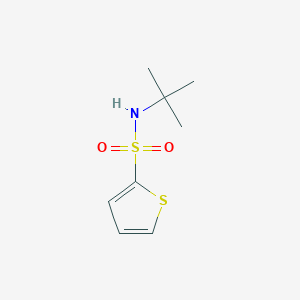

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
